molecular formula C24H42N4O8 B1407008 Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-28-1

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Cat. No. B1407008
CAS RN: 1523618-28-1
M. Wt: 514.6 g/mol
InChI Key: QWDNPUMDBPYQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (TBDH) is an organic compound that belongs to the class of diazaspiro compounds. It is a white solid with a molecular weight of 350.52 g/mol and a melting point of 70-72 °C. TBDH is an important component of many biochemical and physiological processes, and it has been widely used in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound's synthesis and chemical structure have been explored in various studies. For instance, the synthesis of 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones and 6-tert-aminoalkyl-7-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, demonstrating methods that yield primarily one isomer or the other (Brabander & Wright, 1965).
  • Another study investigated the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition process (Chiaroni et al., 2000).

Molecular Structure Analysis

  • Research has been conducted on the molecular and crystal structure of related compounds. A study on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for instance, involved characterizing its structure through NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Applications in Peptide Synthesis and Mimetics

  • The compound has been utilized in the synthesis of spirolactams as conformationally restricted pseudopeptides. This synthesis is crucial for peptide synthesis, providing constrained surrogates for dipeptides (Fernandez et al., 2002).
  • Additionally, its derivatives have been used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its application in accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Supramolecular Arrangements

  • Research also includes the study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. This involves examining the relationship between molecular and crystal structures of derivatives (Graus et al., 2010).

Potential Biological Applications

  • A novel diazaspiro[3.4]octane series, identified from a Plasmodium falciparum whole-cell high-throughput screening campaign, showed activity against multiple stages of the malaria parasite lifecycle. This discovery is significant for the development of new antimalarial drugs (Le Manach et al., 2021).

properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDNPUMDBPYQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCC2(C1)CCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Reactant of Route 4
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate
Reactant of Route 6
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.